SC209 intermediate-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

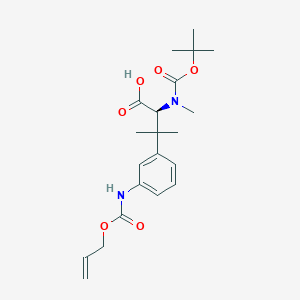

Molecular Formula |

C21H30N2O6 |

|---|---|

Molecular Weight |

406.5 g/mol |

IUPAC Name |

(2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[3-(prop-2-enoxycarbonylamino)phenyl]butanoic acid |

InChI |

InChI=1S/C21H30N2O6/c1-8-12-28-18(26)22-15-11-9-10-14(13-15)21(5,6)16(17(24)25)23(7)19(27)29-20(2,3)4/h8-11,13,16H,1,12H2,2-7H3,(H,22,26)(H,24,25)/t16-/m1/s1 |

InChI Key |

WZSKLNHEJZJMLY-MRXNPFEDSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@H](C(=O)O)C(C)(C)C1=CC(=CC=C1)NC(=O)OCC=C |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(C(=O)O)C(C)(C)C1=CC(=CC=C1)NC(=O)OCC=C |

Origin of Product |

United States |

Foundational & Exploratory

SC209: A Technical Guide to a Novel Tubulin-Targeting ADC Payload

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SC209 (3-Aminophenyl Hemiasterlin), a potent tubulin-inhibiting payload utilized in the development of next-generation antibody-drug conjugates (ADCs). SC209 is a critical component of the clinical-stage ADC, STRO-002, where it is engineered for targeted delivery to cancer cells. This document outlines the mechanism of action, preclinical data, and relevant experimental methodologies for SC209.

Core Concepts and Mechanism of Action

SC209 is a synthetic derivative of hemiasterlin, a natural product known for its potent antimitotic activity. As the cytotoxic warhead of an ADC, SC209 is linked to a monoclonal antibody that targets a specific tumor-associated antigen. Upon binding to the target cell, the ADC is internalized, and SC209 is released intracellularly, where it exerts its cytotoxic effects.

The primary mechanism of action of SC209 is the inhibition of tubulin polymerization.[1][2][3][4][5] By binding to tubulin, SC209 disrupts the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).

A key feature of SC209 is its reduced potential for drug efflux via the P-glycoprotein 1 (P-gp) drug pump, a common mechanism of multidrug resistance in cancer cells.[1][2][3][6] This property suggests that SC209-containing ADCs may be effective in treating tumors that have developed resistance to other chemotherapeutic agents.

Quantitative Data Summary

The following tables summarize the available quantitative data for SC209 and the corresponding ADC, STRO-002.

Table 1: In Vitro Cytotoxicity of SC209 and STRO-002

| Compound/ADC | Cell Line | Target Antigen | EC50 (nM) | Reference |

| SC209 | Igrov1 | Folate Receptor α (FolRα) | 3.6 | [6] |

| SC209 | KB | Folate Receptor α (FolRα) | 3.9 | [6] |

| STRO-002 | Multiple FolRα-positive ovarian and endometrial cancer cell lines | Folate Receptor α (FolRα) | 0.1 - 3 | [7] |

Table 2: Comparative In Vitro Tubulin Polymerization Inhibition

| Compound | Description | Potency | Reference |

| SC209 | 3-Aminophenyl Hemiasterlin | Potent inhibitor of tubulin polymerization | [2][3] |

| MMAE | Monomethyl auristatin E | Known tubulin inhibitor | [2][3] |

| Maytansine | Ansamitocin | Known tubulin inhibitor | [2][3] |

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of an SC209-based ADC and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of an SC209-based ADC.

Caption: Experimental workflow for preclinical evaluation of an SC209-based ADC.

Key Experimental Protocols

Detailed methodologies for key experiments are provided below. These are representative protocols based on standard laboratory procedures.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal effective concentration (EC50) of SC209 or an SC209-containing ADC on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., Igrov1, KB)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

SC209 or ADC stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Plate reader (570 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of SC209 or the ADC in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or ADC. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate the plate for 72-120 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the EC50 value.

Tubulin Polymerization Assay

Objective: To assess the inhibitory effect of SC209 on tubulin polymerization in vitro.

Materials:

-

Purified tubulin protein

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

SC209, positive control (e.g., colchicine), and negative control (DMSO)

-

96-well plate suitable for absorbance measurement

-

Temperature-controlled plate reader (340 nm)

Procedure:

-

Prepare a reaction mixture containing tubulin polymerization buffer, GTP, and the test compound (SC209, controls) in a 96-well plate.

-

Pre-warm the plate to 37°C.

-

Initiate the polymerization by adding purified tubulin to each well.

-

Immediately place the plate in the plate reader and measure the absorbance at 340 nm every minute for 60 minutes at 37°C.

-

Plot the change in absorbance over time. Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the DMSO control.

In Vivo Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of an SC209-containing ADC in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line for tumor implantation (e.g., Igrov1)

-

Matrigel (optional)

-

STRO-002 (ADC) and vehicle control solution

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the ADC (e.g., STRO-002) or vehicle control intravenously or intraperitoneally at the desired dose and schedule.

-

Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

-

Continue treatment and monitoring for a specified period or until tumors in the control group reach a defined endpoint.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Plot tumor growth curves and calculate tumor growth inhibition (TGI) for each treatment group.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sutrobio.com [sutrobio.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 12th Biennial Ovarian Cancer Research Symposium – STRO-002 Abstract | Sutro Biopharma, Inc. [sutrobio.com]

An In-Depth Technical Guide to SC209 (3-Aminophenyl Hemiasterlin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC209, also known as 3-Aminophenyl Hemiasterlin, is a potent synthetic analog of hemiasterlin, a natural tripeptide isolated from marine sponges. It functions as a powerful antimitotic agent by inhibiting tubulin polymerization, a critical process for cell division. Due to its high cytotoxicity and unique properties, SC209 has been successfully developed as a cytotoxic payload for antibody-drug conjugates (ADCs), most notably in the clinical candidate STRO-002 (Luveltamab Tazevibulin). This guide provides a comprehensive technical overview of SC209, including its structure, mechanism of action, quantitative biological data, and detailed experimental protocols.

Core Structure and Chemical Properties

SC209 is a derivative of the natural product hemiasterlin, characterized by a three-amino-acid-like structure. The key modification in SC209 is the presence of a 3-aminophenyl group, which plays a role in its linkage to the ADC construct.

Chemical Structure:

-

Molecular Formula: C₂₇H₄₄N₄O₄

-

Molecular Weight: 488.66 g/mol

While a detailed, step-by-step synthesis protocol for SC209 is proprietary, the general synthesis of hemiasterlin analogs involves a convergent multicomponent strategy. A key reaction in the synthesis of the hemiasterlin core is often a four-component Ugi reaction, which allows for the rapid assembly of the complex peptide-like structure. The synthesis of analogs like SC209 would involve the use of a precursor containing the 3-aminophenyl moiety.

Mechanism of Action: A Potent Tubulin Inhibitor

The primary mechanism of action for SC209 is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1] This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.

SC209 binds to the Vinca-peptide site on tubulin, a site distinct from the colchicine and taxane binding sites.[1] This binding prevents the assembly of α- and β-tubulin heterodimers into microtubules. The disruption of the microtubule network has catastrophic consequences for rapidly dividing cells, particularly cancer cells, as it interferes with the formation of the mitotic spindle, a structure essential for chromosome segregation during mitosis.

A key advantage of SC209 and other hemiasterlin analogs is their reduced susceptibility to efflux by P-glycoprotein (P-gp), a transmembrane pump that is a major contributor to multidrug resistance in cancer.[2][3] This property allows SC209 to maintain its cytotoxic potency in cancer cells that have developed resistance to other tubulin-targeting agents like taxanes and vinca alkaloids.

Quantitative Biological Data

The following tables summarize the available quantitative data for SC209 and a closely related analog, HTI-286, to provide a comprehensive view of its potency.

Table 1: In Vitro Cytotoxicity of SC209

| Cell Line | Target Antigen | EC50 (nM) |

| Igrov1 | Folate Receptor α (FolRα) | 3.6 |

| KB | Folate Receptor α (FolRα) | 3.9 |

Table 2: In Vitro Cytotoxicity of HTI-286 (a closely related hemiasterlin analog) [3]

| Cell Line | Cancer Type | IC50 (nM) |

| Average of 18 Human Tumor Cell Lines | Various | 2.5 ± 2.1 |

| HCT-15 | Colon | - |

| DLD-1 | Colon | - |

| MX-1W | Breast | - |

| KB-8-5 | Cervical | - |

Note: Specific IC50 values for the individual cell lines in the panel were not provided in the source material, only the mean.

Role in Antibody-Drug Conjugates (ADCs)

SC209 serves as the cytotoxic "warhead" in the ADC STRO-002. In this context, it is attached to a monoclonal antibody that targets a tumor-specific antigen, in this case, Folate Receptor Alpha (FolRα), which is overexpressed in several cancers, including ovarian and endometrial cancers.[4]

The linkage system is critical for the efficacy and safety of the ADC. In STRO-002, SC209 is part of a larger linker-payload molecule called SC239. This linker is designed to be stable in circulation but is cleaved by enzymes, such as cathepsins, that are abundant in the lysosomal compartment of cancer cells.[4]

Signaling Pathway: ADC-Mediated Cytotoxicity

The following diagram illustrates the mechanism of action of an SC209-containing ADC like STRO-002.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of SC209.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>99%)

-

General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

-

GTP solution (100 mM)

-

Glycerol

-

SC209 stock solution (in DMSO)

-

Microplate reader capable of measuring absorbance at 340 nm

-

Temperature-controlled 96-well plates

Protocol:

-

Preparation of Tubulin: Reconstitute lyophilized tubulin in general tubulin buffer on ice to a final concentration of 2-4 mg/mL.

-

Reaction Setup: In a pre-chilled 96-well plate, add the following components in order:

-

General tubulin buffer with 10% glycerol.

-

SC209 at various concentrations (or DMSO for control).

-

Purified tubulin.

-

-

Initiation of Polymerization: Transfer the plate to a microplate reader pre-warmed to 37°C. Add GTP to each well to a final concentration of 1 mM to initiate polymerization.

-

Data Acquisition: Immediately begin measuring the absorbance at 340 nm every 30-60 seconds for 60-90 minutes. The increase in absorbance corresponds to the increase in microtubule mass.

-

Data Analysis: Plot absorbance versus time. The rate of polymerization and the maximum polymer mass can be calculated. Compare the curves of SC209-treated samples to the DMSO control to determine the inhibitory effect.

Cell Viability/Cytotoxicity Assay (MTS Assay)

This colorimetric assay determines the number of viable cells in a culture by measuring the reduction of a tetrazolium compound (MTS) by metabolically active cells.

Materials:

-

Cancer cell lines of interest (e.g., Igrov1, KB)

-

Complete cell culture medium

-

SC209 stock solution (in DMSO)

-

96-well cell culture plates

-

MTS reagent

-

Microplate reader capable of measuring absorbance at 490 nm

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of SC209 in culture medium. Remove the old medium from the wells and add 100 µL of the SC209 dilutions. Include wells with medium and DMSO as a vehicle control.

-

Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C until a purple formazan product is visible.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (medium only wells). Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the log of the SC209 concentration and fit a dose-response curve to calculate the EC50 value.

P-glycoprotein (P-gp) Efflux Assay

This assay determines if a compound is a substrate of the P-gp efflux pump by comparing its accumulation in cells with and without a P-gp inhibitor.

Materials:

-

P-gp overexpressing cell line (e.g., NCI/ADR-RES) and its parental non-overexpressing line.

-

Fluorescent P-gp substrate (e.g., Rhodamine 123 or a fluorescently labeled taxane).

-

P-gp inhibitor (e.g., Verapamil).

-

SC209.

-

Assay buffer (e.g., HBSS).

-

Flow cytometer or fluorescence plate reader.

Protocol:

-

Cell Seeding: Seed P-gp overexpressing cells in a multi-well plate.

-

Pre-incubation: Wash the cells with assay buffer. Pre-incubate one set of cells with a P-gp inhibitor (e.g., 50 µM Verapamil) for 30-60 minutes at 37°C.

-

Compound Incubation: Add the fluorescent P-gp substrate to all wells, with and without the P-gp inhibitor. To test if SC209 is a substrate, its ability to compete with the fluorescent substrate would be measured.

-

Accumulation: Incubate for 1-2 hours at 37°C.

-

Washing: Wash the cells with ice-cold assay buffer to remove extracellular compound.

-

Cell Lysis and Measurement: Lyse the cells and measure the intracellular fluorescence using a plate reader or analyze the cells by flow cytometry.

-

Data Analysis: Compare the fluorescence intensity in cells treated with the substrate alone versus those co-incubated with the P-gp inhibitor. A significant increase in fluorescence in the presence of the inhibitor indicates that the compound is a P-gp substrate.

Experimental and Logical Workflows

Bystander Effect Experimental Workflow

The "bystander effect" is a critical feature of some ADC payloads, where the payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells.

Logical Relationship: SC209 as a Non-P-gp Substrate

This diagram illustrates the logical basis for why SC209 is effective in multidrug-resistant cells.

Conclusion

SC209 is a highly potent, third-generation tubulin-targeting agent with a distinct advantage in its ability to circumvent P-glycoprotein-mediated drug resistance. Its successful incorporation into the ADC STRO-002 highlights its potential as a valuable payload for targeted cancer therapy. The data and protocols presented in this guide provide a foundational resource for researchers working with SC209 and other hemiasterlin analogs, facilitating further investigation into their therapeutic applications.

References

- 1. Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers - PMC [pmc.ncbi.nlm.nih.gov]

SC209: An In-depth Technical Guide on its Mechanism of Action as a Tubulin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC209, also known as 3-Aminophenyl Hemiasterlin, is a potent synthetic derivative of the natural marine product hemiasterlin. It functions as a microtubule-destabilizing agent, positioning it as a promising cytotoxic payload for Antibody-Drug Conjugates (ADCs) in the landscape of targeted cancer therapy. A key advantage of SC209 is its reduced susceptibility to efflux by P-glycoprotein 1 (P-gp), a common mechanism of multidrug resistance in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of SC209, detailing its interaction with tubulin, downstream cellular consequences, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Tubulin Destabilization

SC209 exerts its cytotoxic effects by interfering with the dynamics of microtubule assembly. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. SC209 is a tubulin polymerization inhibitor, and based on the activity of its parent compound hemiasterlin, it is presumed to bind to the vinca alkaloid binding site on β-tubulin. This binding prevents the polymerization of tubulin dimers into microtubules, leading to a net depolymerization of the microtubule network.

Quantitative Data on Cytotoxicity

SC209 demonstrates potent cytotoxicity against various cancer cell lines. The half-maximal effective concentration (EC50) values for SC209 have been determined in several cancer cell lines.

| Cell Line | Cancer Type | EC50 (nM) | Citation |

| Igrov1 | Ovarian Carcinoma | 3.6 | |

| KB | Cervical Carcinoma | 3.9 |

Cellular Consequences of Tubulin Inhibition by SC209

The disruption of microtubule dynamics by SC209 triggers a cascade of cellular events, culminating in apoptotic cell death. The primary consequences are cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis.

G2/M Cell Cycle Arrest

By disrupting the formation of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, SC209 causes cells to arrest in the G2/M phase of the cell cycle. This arrest prevents cell division and ultimately leads to cell death. While specific quantitative data for SC209-induced cell cycle arrest is not publicly available, this is a hallmark effect of tubulin-destabilizing agents.

Induction of Apoptosis

Following prolonged arrest in mitosis, cancer cells treated with SC209 undergo apoptosis, or programmed cell death. This is a key mechanism by which tubulin inhibitors eliminate rapidly dividing cancer cells.

Experimental Protocols

This section details the standard methodologies employed to characterize the mechanism of action of tubulin inhibitors like SC209.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.

Protocol:

-

Reagents: Purified tubulin (e.g., from bovine brain), GTP solution, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), and the test compound (SC209).

-

Procedure:

-

Tubulin is suspended in ice-cold polymerization buffer.

-

The test compound (SC209) at various concentrations is added to the tubulin solution.

-

The reaction is initiated by the addition of GTP and incubation at 37°C.

-

The increase in turbidity (optical density at 340 nm) due to microtubule formation is monitored over time using a spectrophotometer.

-

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.

Cell Viability Assay

This assay determines the cytotoxic effect of a compound on cancer cell lines.

Protocol:

-

Cell Culture: Cancer cell lines (e.g., Igrov1, KB) are cultured in appropriate media and conditions.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a range of concentrations of SC209 for a specified duration (e.g., 120 hours).

-

Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay.

-

-

Data Analysis: The EC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in the different phases of the cell cycle.

Protocol:

-

Cell Treatment: Cells are treated with SC209 at its EC50 concentration for a time course (e.g., 24, 48 hours).

-

Sample Preparation:

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Fixed cells are washed and resuspended in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.

-

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The percentage of cells in the G1, S, and G2/M phases is determined by analyzing the DNA content histograms. An accumulation of cells in the G2/M peak indicates cell cycle arrest at this phase.

Apoptosis Assay by Annexin V/Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Cells are treated with SC209 as described for the cell cycle analysis.

-

Staining:

-

Cells are harvested and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Fluorescently labeled Annexin V and propidium iodide (PI) are added to the cell suspension and incubated in the dark.

-

-

Flow Cytometry: The fluorescence of Annexin V (detecting phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and PI (staining the DNA of cells with compromised membranes) is measured by flow cytometry.

-

Data Analysis: The percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+) is quantified.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: SC209 binds to β-tubulin, inhibiting polymerization and disrupting mitotic spindle formation, leading to G2/M arrest and apoptosis.

Caption: Workflow for the in vitro tubulin polymerization assay to determine the IC50 of SC209.

Caption: General workflow for cell-based assays to characterize the effects of SC209 on cancer cells.

Conclusion

SC209 is a potent tubulin-destabilizing agent with a clear mechanism of action that leads to the death of cancer cells. Its ability to inhibit tubulin polymerization, induce G2/M cell cycle arrest, and trigger apoptosis, combined with its reduced susceptibility to P-gp mediated efflux, makes it a highly attractive payload for the development of next-generation Antibody-Drug Conjugates. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and development of SC209 and other novel tubulin inhibitors.

SC209 Cytotoxin for Antibody-Drug Conjugates: A Technical Guide

An In-depth Resource for Researchers and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The choice of cytotoxin is a critical determinant of an ADC's efficacy and safety profile. SC209, a derivative of the natural product hemiasterlin, has emerged as a promising payload for ADCs due to its potent anti-tubulin activity and favorable pharmacological properties. This technical guide provides a comprehensive overview of SC209, including its mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation, with a focus on its application in the context of the folate receptor alpha (FolRα)-targeting ADC, STRO-002.

Mechanism of Action of SC209

SC209 is a potent tubulin polymerization inhibitor.[1] Hemiasterlins, the class of compounds to which SC209 belongs, exert their cytotoxic effects by binding to tubulin and preventing its polymerization into microtubules.[2] This disruption of microtubule dynamics is essential for critical cellular processes, most notably mitotic spindle formation during cell division.[2]

The inhibition of tubulin polymerization by SC209 leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis and cell death.[3] In the context of an ADC, such as STRO-002, the antibody directs the conjugate to tumor cells expressing the target antigen. Following binding and internalization, the ADC is trafficked to the lysosome where the linker is cleaved, releasing the active SC209 payload into the cytoplasm to exert its cytotoxic effect.[1]

A key advantage of SC209 is its reduced susceptibility to efflux by the P-glycoprotein 1 (P-gp) drug pump, a common mechanism of multidrug resistance in cancer cells.[1] This suggests that ADCs utilizing SC209 may be effective against tumors that have developed resistance to other chemotherapeutic agents.

In Vitro Efficacy of SC209-based ADCs

The in vitro potency of ADCs utilizing SC209 has been demonstrated in various cancer cell lines. STRO-002, an ADC targeting Folate Receptor alpha (FolRα), releases the SC209 payload and has shown potent, target-specific cytotoxicity.

| Cell Line | Target | ADC | EC50 (nM) |

| Igrov1 | FolRα | STRO-002 | 0.1 - 3 |

| OVCAR-3 | FolRα | STRO-002 | Complete Regression at 5 mg/kg (in vivo) |

| KB | FolRα | Not Specified | 3.9 |

| FolRα-positive Igrov1 | FolRα | STRO-002 | 3.6 |

Data compiled from multiple sources.[1][4]

Bystander Effect

A significant feature of some ADC payloads is their ability to induce a "bystander effect," where the cytotoxin, upon release from the target cell, can diffuse into and kill neighboring antigen-negative tumor cells. This is particularly important in tumors with heterogeneous antigen expression. STRO-002, which releases SC209, has demonstrated this bystander killing effect. In co-culture experiments, FolRα-negative Daudi cells were killed when cultured with FolRα-positive Igrov1 cells in the presence of STRO-002.[1] This effect was dependent on the presence of the target-positive cells, as no killing of Daudi cells was observed when they were co-cultured with other FolRα-negative cells.[1]

In Vivo Efficacy of SC209-based ADCs

Preclinical xenograft models have demonstrated the potent anti-tumor activity of STRO-002.

| Tumor Model | Treatment | Dosage | Outcome |

| Igrov1 Ovarian Cancer Xenograft | STRO-002 | 10 mg/kg (single dose) | Complete tumor regression |

| OVCAR-3 Ovarian Cancer Xenograft | STRO-002 | 5 mg/kg (single dose) | Complete tumor regression |

| Igrov1 Ovarian Cancer Xenograft | STRO-002 | Dose-dependent | Significant tumor growth inhibition |

| Endometrial Cancer Patient-Derived Xenograft (PDX) | STRO-002 | 10 mg/kg (weekly) | Significant tumor growth inhibition |

Data compiled from multiple sources.[1][4][5]

Furthermore, combination therapy studies have shown that the efficacy of STRO-002 can be enhanced when administered with other standard-of-care agents like carboplatin and bevacizumab (Avastin).[1][6]

Pharmacokinetics and Stability

The stability of an ADC in circulation is crucial to minimize off-target toxicity. STRO-002 has demonstrated excellent stability in both human and cynomolgus monkey plasma, with no significant change in the drug-to-antibody ratio (DAR) for up to 21 days.[1][7] In mice, STRO-002 has a half-life of 6.4 days.[1][7] Following administration, the released SC209 payload is detected in the tumor but not in the plasma, indicating targeted delivery and release.[1][7]

Experimental Protocols

In Vitro Cytotoxicity Assay (2D Culture)

-

Cell Plating: Seed target cells in a 96-well tissue culture-treated plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

ADC Treatment: Prepare serial dilutions of the ADC (e.g., STRO-002) or free cytotoxin (SC209) in cell culture medium.

-

Incubation: Add the diluted ADC or free drug to the cells and incubate for 120 hours at 37°C in a CO2 incubator.[1]

-

Viability Assessment: Measure cell viability using a commercially available reagent such as CellTiter-Glo® (Promega), which quantifies ATP as an indicator of metabolically active cells.[1]

-

Data Analysis: Calculate the half-maximal effective concentration (EC50) by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

Bystander Effect Assay (Co-culture)

-

Cell Labeling: Label the antigen-negative cell line with a fluorescent cell tracker dye (e.g., Oregon Green).

-

Co-culture Plating: Co-culture the labeled antigen-negative cells with unlabeled antigen-positive cells at a 1:1 ratio in a 24-well plate.[7]

-

ADC Treatment: Treat the co-culture with serial dilutions of the ADC for 72 hours.[7]

-

Viability Staining and Flow Cytometry: Stain the cells with a viability dye that differentiates live and dead cells (e.g., a fixable viability dye).

-

Data Analysis: Analyze the cells using a flow cytometer, gating on the fluorescently labeled antigen-negative population to determine the percentage of viable cells. The bystander effect is reported as the percentage of live antigen-negative cells compared to untreated controls.[7]

In Vivo Xenograft Model

-

Animal Model: Utilize immunodeficient mice (e.g., SCID Beige or BALB/c nude) for tumor cell implantation. All procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[1]

-

Tumor Implantation: Subcutaneously implant human cancer cells (e.g., Igrov1 or OVCAR-3) into the flanks of the mice.

-

Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.[7]

-

ADC Administration: Administer the ADC (e.g., STRO-002) via a single intravenous bolus injection at the desired dose.[7]

-

Tumor Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly) to assess efficacy and toxicity.

-

Data Analysis: Plot mean tumor volume over time for each group. Tumor growth inhibition (TGI) can be calculated as the percentage difference in tumor volume between the treated and control groups.

Visualizations

Signaling Pathway of an SC209-based ADC

Caption: Mechanism of action of an SC209-based ADC.

Experimental Workflow for In Vitro Cytotoxicity

Caption: Workflow for 2D in vitro cytotoxicity assay.

Logical Relationship for Bystander Effect

Caption: Bystander killing mechanism of an SC209-based ADC.

References

- 1. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Development of hemiasterlin derivatives as potential anticancer agents that inhibit tubulin polymerization and synergize with a stilbene tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sutrobio.com [sutrobio.com]

- 5. sutrobio.com [sutrobio.com]

- 6. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Hemiasterlin Derivatives in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemiasterlins are a class of naturally occurring, potent antimitotic tripeptides originally isolated from marine sponges.[1] Their remarkable cytotoxic activity against a broad spectrum of cancer cell lines has spurred significant interest in their development as anticancer agents. This has led to the synthesis of numerous derivatives with improved pharmacological properties. This technical guide provides an in-depth overview of the core aspects of Hemiasterlin derivatives in cancer research, focusing on their mechanism of action, structure-activity relationships, and preclinical and clinical development.

Mechanism of Action: Targeting Microtubule Dynamics

Hemiasterlin and its derivatives exert their potent anticancer effects by disrupting microtubule dynamics, a critical process for cell division.[1][2] They bind to the vinca domain of tubulin, the fundamental protein subunit of microtubules, thereby inhibiting tubulin polymerization.[3] This disruption of microtubule formation and function leads to the arrest of cancer cells in the G2/M phase of the cell cycle, ultimately triggering programmed cell death, or apoptosis.[4]

Signaling Pathway of Hemiasterlin Derivative-Induced Apoptosis

The induction of apoptosis by Hemiasterlin derivatives involves a complex signaling cascade. Disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to prolonged mitotic arrest. This arrest triggers downstream signaling pathways, including the activation of c-Jun N-terminal kinase (JNK) and the tumor suppressor protein p53.[5][6][7][8] These signaling events converge on the Bcl-2 family of proteins, which are key regulators of apoptosis. Specifically, Hemiasterlin derivatives have been shown to induce the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2 and the downregulation of another anti-apoptotic protein, Mcl-1. This shifts the balance towards pro-apoptotic Bcl-2 family members, leading to the activation of caspases and the execution of apoptosis.

Structure-Activity Relationship (SAR)

Extensive research has been dedicated to understanding the structure-activity relationships of Hemiasterlin analogues to optimize their potency, selectivity, and pharmacokinetic profiles. The Hemiasterlin molecule is composed of three amino acid residues, designated as A, B, and C fragments.[3]

-

Fragment A (N-terminus): Modifications at this position have a significant impact on activity. Replacing the indole ring of Hemiasterlin with a phenyl group led to the development of Taltobulin (HTI-286), a potent synthetic analogue.[3] Further exploration of various aromatic rings in this fragment has shown that meta-substituted phenyl rings can maintain high activity.[9]

-

Fragment B (Middle Amino Acid): The stereochemistry and nature of this residue are crucial for maintaining the overall conformation required for tubulin binding.

-

Fragment C (C-terminus): The C-terminal portion is also important for activity. Modifications that alter the conformational rigidity of this fragment can lead to a loss of biological activity.[3]

Key Hemiasterlin Derivatives in Development

Several Hemiasterlin derivatives have progressed to preclinical and clinical development, demonstrating the therapeutic potential of this class of compounds.

-

Taltobulin (HTI-286): A synthetic analogue where the indole group of Hemiasterlin is replaced by a phenyl group.[3] Taltobulin has shown potent in vitro activity against a wide range of cancer cell lines, including those with multidrug resistance.[10][11] It entered Phase II clinical trials for non-small cell lung cancer, but its development was halted for business reasons.[12]

-

E7974: A synthetic analogue with modifications at the N-terminus.[13] E7974 has demonstrated a favorable preclinical profile, including potent in vitro and in vivo antitumor activity.[14] It has undergone Phase I clinical trials in patients with advanced solid tumors.

Quantitative Data on Hemiasterlin Derivatives

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of key Hemiasterlin derivatives.

In Vitro Cytotoxicity (IC50)

| Derivative | Cancer Cell Line | IC50 (nM) | Reference |

| Taltobulin (HTI-286) | Leukemia (CCRF-CEM) | 0.2 ± 0.03 | [10] |

| Ovarian (1A9) | 0.6 ± 0.1 | [10] | |

| NSCLC (A549) | 1.1 ± 0.5 | [10] | |

| Breast (MX-1W) | 1.8 ± 0.6 | [10] | |

| Colon (HCT-116) | 0.7 ± 0.2 | [10] | |

| Melanoma (A375) | 1.1 ± 0.8 | [10] | |

| Hepatic Tumor Cell Lines (mean) | 2 ± 1 | [4] | |

| Hemiasterlin | P388 Murine Leukemia | ~1 | [15] |

| BF65 | A549 Lung Carcinoma | Low nanomolar range | [16] |

| BF78 | A549 Lung Carcinoma | Low nanomolar range | [16] |

In Vivo Efficacy (Tumor Growth Inhibition)

| Derivative | Xenograft Model | Dosing | Tumor Growth Inhibition (%) | Reference |

| Taltobulin (HTI-286) | Lox Melanoma | 3 mg/kg, p.o. | 97.3 | [10][11] |

| KB-3-1 Epidermoid | 3 mg/kg, p.o. | 82 | [10][11] | |

| HCT-15 Colon | 1.6 mg/kg, i.v. | 66 | [11] | |

| DLD-1 Colon | 1.6 mg/kg, i.v. | 80 | [11] | |

| MX-1W Breast | 1.6 mg/kg, i.v. | 97 | [11] | |

| KB-8-5 | 1.6 mg/kg, i.v. | 84 | [11] | |

| BF Compounds | - | - | Synergized with stilbene 5c | [16] |

Preclinical Pharmacokinetics

| Derivative | Species | Clearance (CL) | Volume of Distribution (Vss) | Half-life (t1/2) | Bioavailability (p.o.) | Reference |

| Taltobulin (HTI-286) | Mouse | - | - | - | Good | [12] |

| E7974 | - | - | - | - | - | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of Hemiasterlin derivatives.

Synthesis of Taltobulin (HTI-286)

The synthesis of Taltobulin is a multi-step process that involves the preparation of three key building blocks followed by their sequential coupling.

Detailed Protocol: The synthesis involves a convergent approach where the three amino acid fragments are synthesized separately and then coupled.[17] The stereochemistry is controlled using chiral synthons. The final product can be purified by reverse-phase HPLC.[17]

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>99% pure)

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution

-

Test compound (Hemiasterlin derivative)

-

Control compounds (e.g., paclitaxel as a polymerization promoter, vinblastine as a polymerization inhibitor)

-

96-well microplate

-

Temperature-controlled spectrophotometer or fluorometer

Procedure:

-

Prepare a tubulin solution in cold polymerization buffer containing GTP.

-

Add the test compound or control to the wells of a pre-warmed 96-well plate.

-

Initiate polymerization by adding the cold tubulin solution to the wells.

-

Immediately place the plate in the spectrophotometer pre-set to 37°C.

-

Measure the change in absorbance at 340 nm or fluorescence over time. An increase in absorbance/fluorescence indicates microtubule polymerization.

-

Analyze the data to determine the effect of the compound on the rate and extent of tubulin polymerization.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Test compound (Hemiasterlin derivative)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test compound (Hemiasterlin derivative)

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., ice-cold 70% ethanol)

-

Staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A

-

Flow cytometer

Procedure:

-

Treat cells with the test compound for a specified time.

-

Harvest the cells (including both adherent and floating cells) and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold ethanol while vortexing.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend them in the DNA staining solution.

-

Incubate at room temperature in the dark for 30 minutes.

-

Analyze the samples on a flow cytometer to measure the fluorescence intensity of the DNA dye in individual cells.

-

Generate DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.

Immunofluorescence Staining of Microtubules

This technique allows for the visualization of the microtubule network within cells.

Materials:

-

Cancer cell lines grown on coverslips

-

Test compound (Hemiasterlin derivative)

-

Fixation solution (e.g., ice-cold methanol or paraformaldehyde)

-

Permeabilization buffer (e.g., PBS with Triton X-100)

-

Blocking solution (e.g., PBS with bovine serum albumin)

-

Primary antibody against α-tubulin or β-tubulin

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells with the test compound.

-

Fix the cells with the appropriate fixation solution.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding sites.

-

Incubate with the primary antibody against tubulin.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize the microtubule network and nuclear morphology using a fluorescence microscope.

Western Blot Analysis of Apoptosis Markers

Western blotting is used to detect specific proteins in a sample, such as those involved in apoptosis.[18][19][20]

Materials:

-

Treated and untreated cell lysates

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Mcl-1, anti-cleaved caspase-3, anti-PARP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell lysates and determine protein concentration.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody specific to the protein of interest.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative protein expression levels.

Conclusion

Hemiasterlin and its derivatives represent a promising class of antimitotic agents with potent anticancer activity. Their unique mechanism of action, involving the inhibition of tubulin polymerization, and their ability to overcome certain mechanisms of drug resistance make them attractive candidates for further development. The continuous exploration of their structure-activity relationships will likely lead to the discovery of new analogues with even more favorable therapeutic profiles. The experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working in the field of cancer therapeutics.

References

- 1. Synthesis and antimitotic/cytotoxic activity of hemiasterlin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. Hemiasterlin analogues incorporating an aromatic, and heterocyclic type C-terminus: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bohrium.com [bohrium.com]

- 6. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and activity of novel analogs of hemiasterlin as inhibitors of tubulin polymerization: modification of the A segment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. taylorfrancis.com [taylorfrancis.com]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Development of hemiasterlin derivatives as potential anticancer agents that inhibit tubulin polymerization and synergize with a stilbene tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Portico [access.portico.org]

- 18. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. blog.cellsignal.com [blog.cellsignal.com]

SC209 as a Payload for Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC209, a derivative of the natural product hemiasterlin, is a potent tubulin-targeting cytotoxic agent that has emerged as a promising payload for the development of next-generation Antibody-Drug Conjugates (ADCs). Its high potency, coupled with a reduced susceptibility to efflux by P-glycoprotein 1 (P-gp), makes it an attractive candidate for overcoming multidrug resistance in cancer therapy.[1] This technical guide provides an in-depth overview of SC209's mechanism of action, its application in ADCs, detailed experimental protocols, and a summary of its cytotoxic activity.

Mechanism of Action

SC209 exerts its cytotoxic effects by inhibiting tubulin polymerization, a critical process for microtubule formation.[1] Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, SC209 induces mitotic arrest in the G2/M phase of the cell cycle, ultimately leading to apoptotic cell death.[2] A key advantage of SC209 is its ability to circumvent P-gp-mediated drug efflux, a common mechanism of resistance to many chemotherapeutic agents, including other tubulin inhibitors.

SC209 in Antibody-Drug Conjugates: The STRO-002 Case Study

A notable application of SC209 is its use in the clinical-stage ADC, STRO-002 (luveltamab tazevibulin).[3] STRO-002 is a homogeneous ADC targeting Folate Receptor Alpha (FolRα), a clinically validated target overexpressed in various solid tumors, including ovarian and endometrial cancers.[3]

The SC239 Linker-Payload

STRO-002 utilizes a sophisticated linker-payload system known as SC239. This system comprises three key components:

-

SC209 Payload: The potent 3-aminophenyl hemiasterlin warhead.[4]

-

Cleavable Linker: A cathepsin-sensitive valine-citrulline-p-aminobenzyl carbamate (vc-PABC) linker. This linker is designed to be stable in systemic circulation and to be efficiently cleaved by lysosomal proteases upon internalization into the target cancer cell, ensuring the specific release of SC209.[4][5]

-

Conjugation Handle: A dibenzocyclooctyne (DBCO) group, which enables site-specific conjugation to an antibody via copper-free click chemistry.[1][4]

The homogeneity of STRO-002, with a drug-to-antibody ratio (DAR) of approximately 4, is achieved through site-specific incorporation of the non-natural amino acid para-azidomethyl-L-phenylalanine (pAMF) into the antibody backbone, which then serves as the attachment point for the DBCO-functionalized SC239 linker-payload.[4]

Quantitative Data

The following tables summarize the available quantitative data for SC209 and the SC209-containing ADC, STRO-002.

Table 1: In Vitro Cytotoxicity of SC209

| Cell Line | Cancer Type | EC50 (nM) | Exposure Time (h) | Reference |

| Igrov1 | Ovarian Cancer | 3.6 | 120 | [6] |

| KB | Cervical Cancer | 3.9 | 120 | [6] |

| MES-SA | Uterine Sarcoma (P-gp negative) | - | - | [4] |

| MES-SA/MX2 | Uterine Sarcoma (P-gp overexpressing) | 8-fold EC50 shift compared to MES-SA | - | [4] |

Table 2: In Vitro Cytotoxicity of STRO-002 (Anti-FolRα ADC)

| Cell Line | FolRα Expression | IC50 (nM) | Reference |

| Igrov1 | Positive | 0.1 - 3 | [6] |

| OVSAHO | Positive | Potent | |

| A549 | Negative | No killing observed | |

| OVCAR-3 | Positive | - | [6] |

Table 3: In Vivo Efficacy of STRO-002

| Xenograft Model | Cancer Type | Dosing | Outcome | Reference |

| Igrov1 | Ovarian Cancer | Single dose, 10 mg/kg | Complete regression | [6] |

| OVCAR-3 | Ovarian Cancer | Single dose, 5 mg/kg | Complete regression | [6] |

Experimental Protocols

Site-Specific Antibody Conjugation with SC239 (DBCO-vc-PABC-SC209)

This protocol describes the site-specific conjugation of the SC239 linker-payload to an antibody containing the non-natural amino acid p-azidomethyl-L-phenylalanine (pAMF) via copper-free click chemistry.

Materials:

-

Antibody containing pAMF (in a suitable buffer, e.g., PBS, pH 7.4)

-

SC239 (DBCO-vc-PABC-SC209)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Spin desalting columns (e.g., Zeba Spin Desalting Columns, 7K MWCO)

-

Amicon Ultra centrifugal filter units (10K MWCO)

-

Tris-HCl buffer (1 M, pH 8.0)

Procedure:

-

Antibody Preparation:

-

If necessary, exchange the antibody buffer to PBS, pH 7.4, using a spin desalting column or dialysis.

-

Concentrate the antibody solution to 1-10 mg/mL using an Amicon Ultra centrifugal filter unit.

-

Determine the final antibody concentration using a spectrophotometer (A280) or a protein assay (e.g., Bradford).

-

-

SC239 Stock Solution Preparation:

-

Dissolve SC239 in anhydrous DMSO to a final concentration of 10 mM. Prepare this solution fresh before use.

-

-

Conjugation Reaction:

-

To the antibody solution, add a 2-4 fold molar excess of the 10 mM SC239 stock solution.

-

The final DMSO concentration in the reaction mixture should not exceed 20%.

-

Incubate the reaction mixture overnight (12-16 hours) at 4°C with gentle mixing.

-

-

Purification of the ADC:

-

Remove unreacted SC239 by purifying the ADC using a spin desalting column equilibrated with the desired formulation buffer.

-

Alternatively, purification can be performed using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

-

-

Characterization of the ADC:

-

Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy, reverse-phase high-performance liquid chromatography (RP-HPLC), or mass spectrometry.

-

Assess the level of aggregation using size-exclusion chromatography (SEC).

-

Confirm the integrity of the conjugated antibody by SDS-PAGE.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method for determining the in vitro cytotoxicity of an SC209-based ADC using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Target cancer cell lines (antigen-positive and antigen-negative)

-

Complete cell culture medium

-

SC209-based ADC

-

Control antibody (unconjugated)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the SC209-based ADC and the control antibody in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted ADC or control antibody to the respective wells. Include wells with medium only as a blank control and wells with untreated cells as a vehicle control.

-

Incubate the plate for 72-120 hours at 37°C and 5% CO2.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using non-linear regression analysis.

-

In Vivo Efficacy Study in a Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of an SC209-based ADC in a subcutaneous tumor xenograft model.

Materials:

-

Immunodeficient mice (e.g., NOD-SCID or BALB/c nude)

-

Human cancer cell line for implantation

-

Matrigel (optional)

-

SC209-based ADC

-

Vehicle control (e.g., PBS)

-

Calipers

-

Animal balance

Procedure:

-

Tumor Implantation:

-

Harvest and resuspend the cancer cells in sterile PBS, with or without Matrigel.

-

Subcutaneously inject 1-10 million cells into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

-

Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

When the average tumor volume reaches 100-200 mm³, randomize the mice into treatment and control groups.

-

-

ADC Administration:

-

Administer the SC209-based ADC and the vehicle control to the respective groups via intravenous (IV) injection.

-

The dosing regimen (e.g., single dose or multiple doses) will depend on the specific ADC and study design.

-

-

Monitoring and Endpoints:

-

Continue to monitor tumor volume and body weight every 2-3 days.

-

The primary endpoint is typically tumor growth inhibition. Other endpoints may include tumor regression, survival, and assessment of toxicity (e.g., body weight loss, clinical signs of distress).

-

Euthanize the mice when the tumor volume reaches a predetermined size or if they show signs of significant toxicity.

-

-

Data Analysis:

-

Plot the mean tumor volume for each group over time.

-

Calculate the tumor growth inhibition (TGI) for the ADC-treated group compared to the vehicle control group.

-

Perform statistical analysis to determine the significance of the observed differences.

-

Visualizations

Signaling Pathway of SC209-Induced Mitotic Arrest

Caption: Mechanism of SC209-induced mitotic arrest and apoptosis.

Experimental Workflow for ADC Development and Evaluation

Caption: Workflow for the development and evaluation of an SC209-based ADC.

Logical Relationship of ADC Components

Caption: Relationship between the core components of an SC209-based ADC.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Utilizing panels of patient derived xenografts to aid the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sutrobio.com [sutrobio.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Antitumor Activity of SC209

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core antitumor activities of SC209, a potent tubulin-inhibiting cytotoxic agent. SC209, chemically known as 3-Aminophenyl Hemiasterlin, is a synthetic analog of a natural marine product and serves as the cytotoxic payload in the antibody-drug conjugate (ADC), STRO-002. This document details its mechanism of action, presents quantitative data on its efficacy, outlines experimental protocols for its evaluation, and visualizes key cellular pathways and experimental workflows.

Core Mechanism of Action

SC209 exerts its antitumor effects primarily by inhibiting tubulin polymerization.[1] By binding to the vinca-peptide site of tubulin, it disrupts the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[1] This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis.[2][3] A notable characteristic of SC209 is its reduced potential for efflux by the P-glycoprotein 1 (P-gp) drug pump, which may render it effective against multidrug-resistant tumors.[1][4]

Quantitative Data on SC209 Efficacy

The following tables summarize the in vitro potency and cytotoxic activity of SC209 and the antibody-drug conjugate STRO-002, which utilizes SC209 as its payload.

Table 1: In Vitro Tubulin Polymerization Inhibition

| Compound | Target | Assay Type | Potency | Reference |

| SC209 | Tubulin | Polymerization Assay | Similar to MMAE, More potent than maytansine | [1] |

Table 2: In Vitro Cytotoxicity of SC209 and Related Compounds

| Compound | Cell Line | Target | EC50/IC50 | Reference |

| STRO-002 | Igrov1 | Folate Receptor α | 0.1 - 3 nM | [5] |

| STRO-002 | OVCAR-3 | Folate Receptor α | - | [5] |

| SC209 | MES-SA/MX2 (P-gp expressing) | Tubulin | Weak substrate for P-gp | [1][5] |

| DM4 | MES-SA/MX2 (P-gp expressing) | Tubulin | P-gp substrate | [1] |

| MMAE | MES-SA/MX2 (P-gp expressing) | Tubulin | P-gp substrate | [1] |

Table 3: In Vivo Antitumor Activity of STRO-002 (SC209-ADC)

| Tumor Model | Treatment | Dosage | Outcome | Reference |

| Igrov-1 Xenograft | STRO-002 (single dose) | 10 mg/kg | Complete Regression | [5] |

| OVCAR-3 Xenograft | STRO-002 (single dose) | 5 mg/kg | Complete Regression | [5] |

| Igrov-1 Xenograft | STRO-002 + Carboplatin | - | Enhanced Efficacy | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Tubulin Polymerization Assay

This assay measures the effect of SC209 on the in vitro assembly of microtubules.

-

Principle: The polymerization of tubulin into microtubules increases the turbidity of a solution, which can be measured spectrophotometrically at 340 nm.[6][7] Alternatively, a fluorescence-based assay can be used where a fluorescent reporter incorporates into the polymerizing microtubules, leading to an increase in fluorescence.[8][9]

-

Materials:

-

Purified tubulin (e.g., bovine brain tubulin)

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[2]

-

GTP solution (1 mM final concentration)[2]

-

Glycerol (for enhancing polymerization)[2]

-

SC209 and control compounds (e.g., paclitaxel as a stabilizer, vinblastine as a destabilizer)

-

Temperature-controlled spectrophotometer or fluorometer with a 96-well plate reader

-

-

Procedure:

-

Prepare a reaction mixture containing tubulin, polymerization buffer, and GTP on ice.

-

Add SC209 or control compounds at various concentrations to the wells of a pre-warmed 96-well plate.

-

Initiate polymerization by adding the cold tubulin solution to the wells, bringing the final volume to the desired amount (e.g., 100 µL).

-

Immediately place the plate in the spectrophotometer/fluorometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm or fluorescence at appropriate excitation/emission wavelengths at regular intervals (e.g., every 30 seconds) for a set period (e.g., 60-90 minutes).[10]

-

Plot the change in absorbance/fluorescence over time to generate polymerization curves.

-

Analyze the curves to determine the effect of SC209 on the nucleation, growth, and steady-state phases of tubulin polymerization.

-

Cell Viability (Cytotoxicity) Assay

This assay determines the concentration of SC209 that inhibits the growth of cancer cell lines by 50% (IC50).

-

Principle: Various methods can be used to assess cell viability, such as measuring metabolic activity (e.g., MTT or CellTiter-Glo assays) or cell membrane integrity.[11]

-

Materials:

-

Cancer cell lines of interest (e.g., ovarian, endometrial)

-

Complete cell culture medium

-

SC209 and control compounds

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Plate reader capable of measuring absorbance or luminescence

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of SC209 and control compounds in the cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of the compounds.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the reaction to occur.

-

Measure the absorbance or luminescence using a plate reader.

-

Plot the cell viability against the compound concentration and use a sigmoidal dose-response curve to calculate the IC50 value.[11]

-

Cell Cycle Analysis

This assay determines the effect of SC209 on the distribution of cells in different phases of the cell cycle.

-

Principle: The DNA content of cells varies depending on the phase of the cell cycle (G0/G1, S, G2/M). Staining the DNA with a fluorescent dye like propidium iodide (PI) allows for the quantification of cells in each phase by flow cytometry.[12][13]

-

Materials:

-

Cancer cell lines

-

SC209 and control compounds

-

Phosphate-buffered saline (PBS)

-

Ethanol (for fixation)

-

Propidium iodide (PI) staining solution containing RNase

-

Flow cytometer

-

-

Procedure:

-

Treat cells with SC209 or control compounds for a specific duration (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and collect both adherent and floating cells.

-

Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in the PI/RNase staining solution and incubate in the dark at room temperature for 20-30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software to generate histograms of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Apoptosis Assay

This assay quantifies the induction of programmed cell death by SC209.

-

Principle: Apoptosis is characterized by specific cellular changes, such as the externalization of phosphatidylserine (PS) on the cell membrane and DNA fragmentation. Annexin V, a protein that binds to PS, conjugated to a fluorescent dye (e.g., FITC), can be used with a viability dye like propidium iodide (PI) to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[6]

-

Materials:

-

Cancer cell lines

-

SC209 and control compounds

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with SC209 or control compounds for the desired time.

-

Harvest both floating and adherent cells and wash them with cold PBS.

-

Resuspend the cells in the 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and propidium iodide to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour of staining.

-

Use the fluorescence signals to differentiate and quantify the populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

In Vivo Xenograft Tumor Model

This study evaluates the antitumor efficacy of SC209, typically as part of an ADC like STRO-002, in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the treatment on tumor growth is monitored over time.[1][14]

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line of interest

-

STRO-002 (or other SC209 formulation) and vehicle control

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject a suspension of the cancer cells into the flank of the mice.

-

Monitor the mice for tumor formation.

-

Once the tumors reach a specific size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[1]

-

Administer STRO-002 (e.g., via intravenous injection) and the vehicle control according to the planned dosing schedule.

-

Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

-

Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration.

-

Plot the mean tumor volume over time for each group to assess the antitumor efficacy.

-

Visualizations

The following diagrams illustrate the signaling pathway, experimental workflow, and logical relationships of SC209's antitumor activity.

Caption: SC209's mechanism of action within a cancer cell.

Caption: Experimental workflow for evaluating SC209's antitumor activity.

Caption: Logical flow of SC209's antitumor mechanism.

References

- 1. 2.8. In vivo tumor xenograft studies in mice [bio-protocol.org]

- 2. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. cytoskeleton.com [cytoskeleton.com]

- 8. Tubulin and microtubule based assays, compound screening, drug screening, pre-clinical drug screen for tubulin inhibitors and microtubule inhibitors. [cytoskeleton.com]

- 9. cytoskeleton.com [cytoskeleton.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. medsci.org [medsci.org]

- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Generation of Antibody-Drug Conjugate Resistant Models [mdpi.com]

P-glycoprotein 1 Resistance and Novel Counteracting Strategies: A Technical Guide on MS-209 and SC209

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary driver of this phenomenon is the overexpression of the ATP-binding cassette (ABC) transporter, P-glycoprotein 1 (P-gp), also known as multidrug resistance protein 1 (MDR1). Encoded by the ABCB1 gene, P-gp functions as an ATP-dependent efflux pump, actively transporting a broad spectrum of structurally diverse anticancer drugs out of tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. This technical guide provides an in-depth exploration of P-gp-mediated resistance and two distinct strategies to counteract it, exemplified by the P-gp inhibitor MS-209 (dofequidar fumarate) and the novel antibody-drug conjugate (ADC) payload SC209 .

Core Concepts of P-glycoprotein 1 Mediated Resistance

P-gp is a 170 kDa transmembrane glycoprotein consisting of two homologous halves, each containing a transmembrane domain (TMD) and a nucleotide-binding domain (NBD). The TMDs recognize and bind to a wide array of hydrophobic substrates, while the NBDs bind and hydrolyze ATP to power the conformational changes required for drug efflux. The expression of P-gp can be intrinsically present in certain tumor types or acquired in response to chemotherapy.

Mechanism of Action of P-glycoprotein

The transport cycle of P-gp is a complex process involving substrate binding, ATP hydrolysis, and conformational changes that result in the extrusion of the substrate from the cell. This process effectively lowers the intracellular concentration of chemotherapeutic agents to sub-lethal levels, conferring resistance.

Diagram 1: Simplified P-glycoprotein Efflux Mechanism

Caption: Simplified workflow of P-gp mediated drug efflux.

Strategy 1: Direct Inhibition of P-glycoprotein with MS-209 (Dofequidar Fumarate)

MS-209 is a third-generation, orally active quinoline derivative that acts as a potent and specific inhibitor of P-gp.[1] Its mechanism of action involves direct, competitive inhibition of the transporter, thereby restoring the intracellular concentration and efficacy of co-administered chemotherapeutic agents.[1]

Quantitative Data for MS-209

The efficacy of MS-209 in reversing P-gp-mediated resistance has been quantified in several preclinical and clinical studies.

| Parameter | Value | Cell Line/System | Substrate | Reference |

| Apparent Ki | 0.4 µM | Caco-2 cells | Paclitaxel | [2] |

| Paclitaxel Bioavailability Increase (oral, rats) | 1.4-fold | Sprague-Dawley rats | Paclitaxel | [2] |

| Paclitaxel AUC Increase (oral, rats) | 1.9-fold | Sprague-Dawley rats | Paclitaxel | [2] |

| Paclitaxel AUC Increase (i.v., rats) | 1.3-fold | Sprague-Dawley rats | Paclitaxel | [2] |

| Maximum Tolerated Dose (with Docetaxel) | 1,200 mg | Human Phase I Trial | Docetaxel | [3] |

Table 1: Quantitative analysis of MS-209's effect on P-gp mediated transport.

Experimental Protocols: Evaluating MS-209

This assay is a standard in vitro model to assess the potential of a compound to be a substrate or inhibitor of intestinal P-gp.

Objective: To determine the apparent inhibitory constant (Ki) of MS-209 on the P-gp mediated efflux of a substrate like paclitaxel.

Materials:

-

Caco-2 cells (passages 25-40)

-

Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

-

Dulbecco's Modified Eagle Medium (DMEM) with supplements

-

Hank's Balanced Salt Solution (HBSS)

-